![molecular formula C16H18ClN3O B15180516 1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea CAS No. 94201-86-2](/img/structure/B15180516.png)
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea is a synthetic organic compound characterized by its unique chemical structure
准备方法
The synthesis of 1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea typically involves the reaction of 2-chloro-p-toluidine with 4-(dimethylamino)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
科学研究应用
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea can be compared with other similar compounds such as:
2-Chloro-1-(p-tolyl)ethan-1-one: This compound shares structural similarities but differs in its functional groups and chemical properties.
2-Chloro-4’-methylacetophenone: Another structurally related compound with distinct chemical behavior and applications.
Chloromethyl p-Tolyl Ketone: Similar in structure but with different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
属性
CAS 编号 |
94201-86-2 |
|---|---|
分子式 |
C16H18ClN3O |
分子量 |
303.78 g/mol |
IUPAC 名称 |
1-(2-chloro-4-methylphenyl)-3-[4-(dimethylamino)phenyl]urea |
InChI |
InChI=1S/C16H18ClN3O/c1-11-4-9-15(14(17)10-11)19-16(21)18-12-5-7-13(8-6-12)20(2)3/h4-10H,1-3H3,(H2,18,19,21) |
InChI 键 |
BHCYFWQGBSVKLP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)N(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


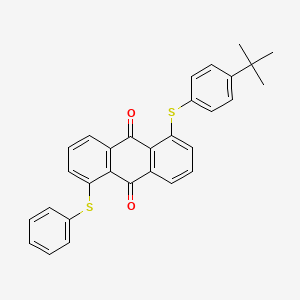
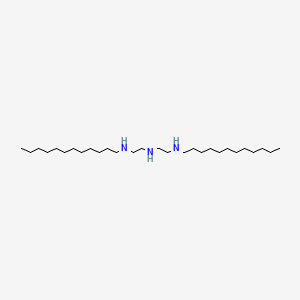
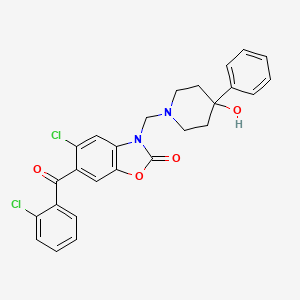
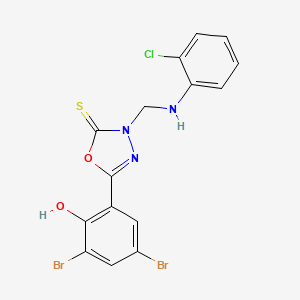
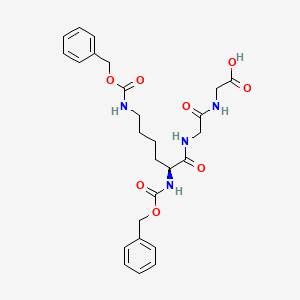
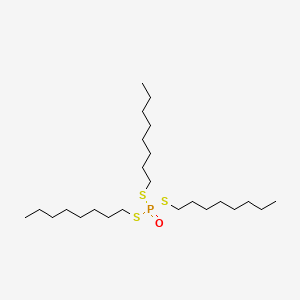


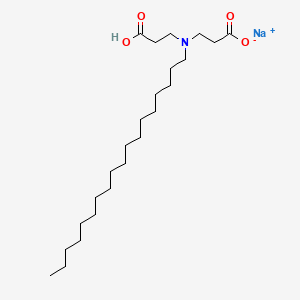
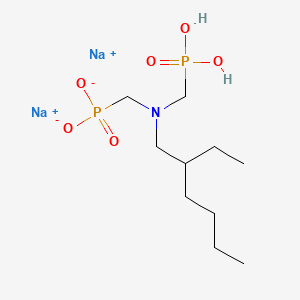
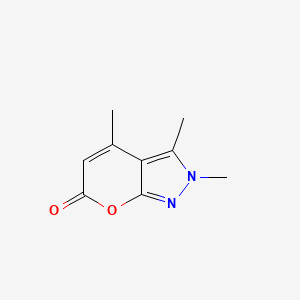
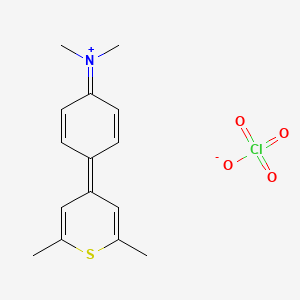
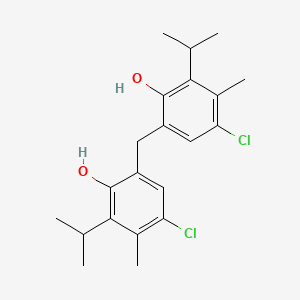
![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
